N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide
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Overview
Description
N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of methanesulfonyl chloride with 2-(aminomethyl)-3-cyclopropoxyphenylamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: An early sulfonamide antibiotic with similar antibacterial properties.
Sulfamethoxazole: A widely used antibiotic that also inhibits dihydropteroate synthetase.
Ampiroxicam: A sulfonamide-based anti-inflammatory drug.
Uniqueness
N-(2-(Aminomethyl)-3-cyclopropoxyphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy group, which may confer distinct chemical and biological properties compared to other sulfonamides .
Properties
Molecular Formula |
C11H16N2O3S |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[2-(aminomethyl)-3-cyclopropyloxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)13-10-3-2-4-11(9(10)7-12)16-8-5-6-8/h2-4,8,13H,5-7,12H2,1H3 |
InChI Key |
OVBAMVAVXRGSIU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)OC2CC2)CN |
Origin of Product |
United States |
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